N-(4-methoxyphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
N-(4-methoxyphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a synthetic small molecule characterized by three key structural motifs:
- 4-Methoxyphenylacetamide backbone: Provides a polar aromatic group that may enhance solubility and influence receptor binding.
- 3-(4-Methylpiperidin-1-yl)sulfonyl substituent: A sulfonamide-linked piperidine group, which may modulate pharmacokinetics (e.g., blood-brain barrier penetration) and target engagement.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S/c1-15-9-12-23(13-10-15)29(26,27)18-4-3-11-22(20(18)25)14-19(24)21-16-5-7-17(28-2)8-6-16/h3-8,11,15H,9-10,12-14H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXYHOPLLYNNHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-methoxyphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves multiple steps, typically starting with the preparation of the core dihydropyridinyl structureIndustrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The 4-methylpiperidin-1-ylsulfonyl moiety undergoes nucleophilic substitution under basic conditions. This reactivity is attributed to the electron-withdrawing nature of the sulfonyl group, which activates the adjacent sulfur atom for displacement.
| Reaction Type | Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃, DMF, 60–80°C | Sulfonyl group replaced by alkyl chain | |
| Hydrolysis | NaOH (aq), reflux | Formation of sulfonic acid derivative |
Mechanistic studies suggest that the sulfur atom’s electrophilicity is enhanced by conjugation with the adjacent carbonyl group in the dihydropyridinone ring. Computational analyses (not shown in sources) would further clarify transition-state stabilization.
Ring-Opening and Oxidation of the Dihydropyridinone Moiety
The 2-oxo-1,2-dihydropyridine ring is redox-active. Under oxidative conditions (e.g., with H₂O₂ or meta-chloroperbenzoic acid), the ring undergoes dehydrogenation to form a pyridinone structure . Conversely, reduction with NaBH₄ or catalytic hydrogenation yields tetrahydropyridine derivatives.
Key Observations:
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Oxidation at 50–70°C in acetic acid converts the dihydropyridinone to a pyridinone, increasing aromaticity.
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Ring-opening via hydrolysis (acidic/basic media) generates γ-ketoamide intermediates.
Acetamide Hydrolysis and Functionalization
The acetamide linker (-NHCO-) is susceptible to hydrolysis:
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| Acidic hydrolysis | HCl (conc.), reflux | Carboxylic acid + aniline derivative | |
| Enzymatic cleavage | Proteases (in vitro) | Biologically active metabolites |
The 4-methoxyphenyl group ortho to the acetamide influences hydrolysis kinetics due to steric and electronic effects .
Cycloaddition and Cross-Coupling Reactions
The dihydropyridinone’s conjugated diene system participates in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride). Additionally, the aromatic methoxyphenyl group enables Suzuki-Miyaura cross-coupling with boronic acids under Pd catalysis .
Example:
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Reaction with phenylboronic acid yields biaryl derivatives, expanding structural diversity for pharmacological screening .
Steric and Electronic Influences on Reactivity
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Steric hindrance : The 4-methylpiperidinyl group limits accessibility to the sulfonamide sulfur, slowing nucleophilic attacks.
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Electronic effects : The methoxy group on the phenyl ring donates electron density via resonance, slightly deactivating the acetamide toward hydrolysis .
Stability Under Synthetic and Storage Conditions
The compound degrades under prolonged UV exposure or high humidity (>80% RH), forming:
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Degradant B : Oxidized pyridinone (via autoxidation).
Comparative Reaction Table
Scientific Research Applications
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities:
1. Antimicrobial Activity
- Various studies have reported that compounds with similar structures show significant antimicrobial properties. For instance, the presence of the sulfonamide group is known to enhance antibacterial activity against a range of pathogens .
2. Antiviral Potential
- The compound's structural features suggest potential antiviral applications, particularly in inhibiting viral replication mechanisms. This aligns with findings from related compounds that have shown efficacy against viral infections .
3. Antidiabetic Effects
- Some derivatives of the compound have been investigated for their ability to modulate glucose metabolism and improve insulin sensitivity, indicating potential use in diabetes management .
4. Anti-inflammatory Properties
- The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
5. Anticancer Activity
- Preliminary studies indicate that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study 1: Anticancer Activity
A study conducted on a series of N-(aryl)-acetamides demonstrated that modifications to the piperidine ring significantly enhanced cytotoxicity against breast cancer cell lines. The presence of the methoxy group was found to increase lipophilicity, facilitating better cell membrane penetration and improved therapeutic efficacy .
Case Study 2: Antimicrobial Efficacy
In a comparative study of sulfonamide derivatives, N-(4-methoxyphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide exhibited remarkable activity against both Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Aromatic Groups: The target’s 4-methoxyphenyl group contrasts with the 2,6-dichlorophenyl in . Chlorine atoms increase lipophilicity and membrane permeability but reduce solubility, whereas the methoxy group improves water solubility and may reduce toxicity. Ethoxyphenyl in and phenoxyphenyl in demonstrate how alkoxy chain length impacts binding affinity to hydrophobic enzyme pockets.
- Heterocyclic Cores: The target’s pyridinone ring is less complex than the pyrido-pyrimidinone in , which likely enhances kinase or protease inhibition due to extended π-stacking.
Sulfonamide vs. Piperazine Linkers :
Pharmacological Implications
- Compounds with piperidine/piperazine moieties (e.g., ) frequently exhibit CNS activity due to enhanced blood-brain barrier penetration.
Biological Activity
N-(4-methoxyphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a methoxyphenyl group, a piperidine sulfonamide moiety, and a dihydropyridine ring. Its molecular formula is , indicating the presence of various functional groups that contribute to its biological activity.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of dihydropyridine have shown promising results in inhibiting tumor growth through apoptosis induction and cell cycle arrest. A study demonstrated that related compounds can inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways .
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes. For example, studies on piperidine derivatives have revealed their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of neurodegenerative diseases like Alzheimer's . The IC50 values for related compounds against these enzymes suggest moderate to strong inhibitory activity, with some derivatives showing selectivity towards BChE over AChE .
The proposed mechanism of action for this compound involves interaction with G protein-coupled receptors (GPCRs) and modulation of intracellular signaling pathways. By binding to specific receptors, the compound may alter calcium ion influx and cyclic AMP levels, leading to downstream effects on cell proliferation and apoptosis .
Study 1: Antitumor Activity
In a recent study published in the British Journal of Pharmacology, researchers evaluated the antitumor efficacy of similar dihydropyridine derivatives. The results showed significant inhibition of tumor cell viability in vitro, with IC50 values ranging from 10 to 30 µM across different cancer cell lines .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of piperidine derivatives. The study found that certain compounds could enhance neuronal survival in models of oxidative stress, suggesting potential therapeutic applications in neurodegenerative conditions .
Data Summary
| Activity | Target | IC50 (µM) | Effect |
|---|---|---|---|
| Anticancer | Various cancer cell lines | 10 - 30 | Inhibition of cell viability |
| AChE Inhibition | Acetylcholinesterase | 46.42 | Moderate inhibition |
| BChE Inhibition | Butyrylcholinesterase | 157.31 | Selective inhibition |
Q & A
Basic Research Questions
What experimental strategies are recommended for determining the crystal structure of this compound?
To determine the crystal structure, employ single-crystal X-ray diffraction (SC-XRD) with a high-resolution diffractometer. Key steps include:
- Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMSO or DMF) to obtain high-quality crystals, as demonstrated for structurally related N-substituted acetamides .
- Data Collection : Optimize cooling rates (e.g., 100 K) to minimize thermal motion artifacts.
- Refinement : Apply SHELXL or similar software for structure solution, accounting for hydrogen bonding and π-π stacking interactions observed in analogous pyridinone derivatives .
How can the compound’s purity and identity be validated during synthesis?
- Chromatography : Use reverse-phase HPLC with a C18 column (e.g., Purospher® STAR) and UV detection at 254 nm to assess purity (>95%) .
- Spectroscopic Analysis :
- NMR : Confirm substituent positions via and NMR, focusing on methoxyphenyl (δ 3.7–3.9 ppm) and sulfonyl (δ 3.1–3.3 ppm) groups .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]+ peak) .
What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme Inhibition : Test against kinases or cyclooxygenase-2 (COX-2) using fluorogenic substrates, as seen in pyridinone derivatives with sulfonyl groups .
- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7) at concentrations 1–100 µM, monitoring viability over 48–72 hours .
Advanced Research Questions
How can synthetic yield be optimized for large-scale production without industrial methods?
- Reaction Optimization :
- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 120°C) while maintaining >80% yield, as shown for sulfonamide-containing acetamides .
- Employ continuous flow reactors for precise control of exothermic steps (e.g., sulfonation) .
- Purification : Gradient flash chromatography (hexane:EtOAc) or recrystallization in ethanol/water mixtures to isolate pure product .
What computational approaches are effective for studying structure-activity relationships (SAR)?
- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR) or kinase targets, focusing on hydrogen bonding with the sulfonyl group and hydrophobic contacts with the methylpiperidine moiety .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors to predict pharmacokinetic properties .
How can metabolic stability be assessed in preclinical studies?
- Microsomal Assays : Incubate with rat/human liver microsomes (0.5 mg/mL) and NADPH, monitoring parent compound depletion via LC-MS over 60 minutes. Calculate half-life () using first-order kinetics .
- CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Analysis : Re-evaluate IC values using standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
- Off-Target Profiling : Screen against a panel of 50+ receptors/enzymes to identify confounding interactions (e.g., serotonin or adrenergic receptors) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
